molecular formula C12H19NO3 B125185 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid CAS No. 147636-33-7

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

Cat. No. B125185
M. Wt: 225.28 g/mol
InChI Key: GTMFMPSHKKRARN-UHFFFAOYSA-N
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Description

“1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H19NO3 . It is a derivative of isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist .


Molecular Structure Analysis

The molecular structure of “1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid” is crucial for its chemical reactivity and potential biological activity. It consists of a piperidine ring with a carboxylic acid moiety and a cyclopentylcarbonyl group .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those related to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, play a significant role in biorenewable chemical production, acting as precursors for various industrial chemicals. These acids can inhibit microbial growth in fermentative processes involving engineered microbes like Escherichia coli and Saccharomyces cerevisiae, limiting yield and titer. Strategies to overcome this inhibition involve metabolic engineering to enhance microbial tolerance, focusing on cell membrane composition, intracellular pH regulation, and the availability of exporters to increase tolerance. This insight is crucial for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Synthesis and Biological Activity of Carboxylic Acids

Natural carboxylic acids derived from plants exhibit various biological activities. The structure of these acids, including analogs of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, influences their antioxidant, antimicrobial, and cytotoxic activities. For instance, the antioxidant activity of carboxylic acids is directly related to the number of hydroxyl groups and conjugated bonds, indicating a potential for designing structurally optimized compounds for specific biological applications (Godlewska-Żyłkiewicz et al., 2020).

Antineoplastic Agent Development

Carboxylic acid derivatives, such as 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, have been identified as potential antineoplastic agents. Novel series of these derivatives demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs. Their mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption. These compounds also show promise in antimalarial and antimycobacterial properties, highlighting the versatility of carboxylic acid derivatives in drug development (Hossain, Enci, Dimmock, & Das, 2020).

Extraction and Separation Techniques

The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been explored to enhance the efficiency of carboxylic acid recovery. Supercritical CO2, in particular, offers an environmentally friendly, non-toxic, and recoverable method for the reactive extraction of carboxylic acids, including those structurally related to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This method provides a higher yield and simplicity over traditional separation methods, suggesting a potential for industrial-scale application (Djas & Henczka, 2018).

properties

IUPAC Name

1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMFMPSHKKRARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588140
Record name 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid

CAS RN

147636-33-7
Record name 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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